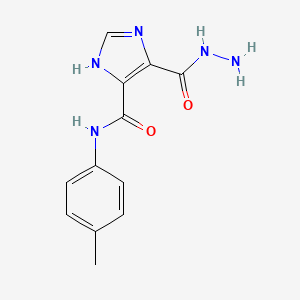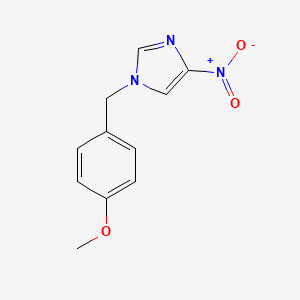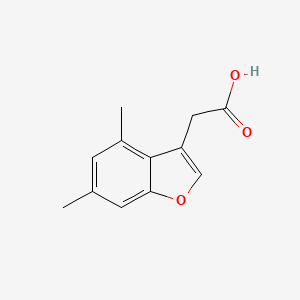
(4,6-Dimethyl-1-benzofuran-3-yl)essigsäure
Übersicht
Beschreibung
(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Natürliche Quelle und Bioaktivität
Benzofuranverbindungen, wie “(4,6-Dimethyl-1-benzofuran-3-yl)essigsäure”, sind in der Natur weit verbreitet . Sie weisen starke biologische Aktivitäten auf, wie z. B. Antitumor-, antibakterielle, antioxidative und antivirale Aktivitäten . Diese Verbindungen sind in höheren Pflanzen wie Asteraceae, Rutaceae, Liliaceae und Cyperaceae weit verbreitet .
Antikrebsaktivität
Einige substituierte Benzofurane haben signifikante Antikrebsaktivitäten gezeigt . Beispielsweise wurde festgestellt, dass eine Verbindung signifikante wachstumshemmende Wirkungen auf verschiedene Arten von Krebszellen hat . Dies deutet darauf hin, dass “this compound” möglicherweise auch potenzielle Antikrebsanwendungen haben könnte.
Anti-Hepatitis-C-Virus-Aktivität
Eine kürzlich entdeckte neuartige makrocyclische Benzofuranverbindung hat eine Anti-Hepatitis-C-Virus-Aktivität gezeigt . Dies deutet darauf hin, dass “this compound” möglicherweise bei der Entwicklung von Therapeutika für Hepatitis-C-Erkrankungen eingesetzt werden könnte .
Chemische Synthese
Benzofuranverbindungen sind eine grundlegende strukturelle Einheit verschiedener biologisch aktiver Naturheilmittel und synthetischer chemischer Rohstoffe . In den letzten Jahren wurden neue Methoden zur Herstellung von Benzofuranringen entdeckt . Dies könnte “this compound” möglicherweise zu einer wertvollen Verbindung im Bereich der chemischen Synthese machen .
Arzneimittelperspektiven
Das breite Spektrum an klinischen Anwendungen von Benzofuran-Derivaten zeigt die vielfältigen pharmakologischen Aktivitäten dieser Verbindungsklasse . Daher haben “this compound” und ihre Derivate aufgrund ihrer biologischen Aktivitäten und potenziellen Anwendungen als Medikamente große Aufmerksamkeit erregt .
Materialwissenschaften
Angesichts der einzigartigen physikalisch-chemischen Eigenschaften von Benzofuranverbindungen , könnte “this compound” möglicherweise im Bereich der Materialwissenschaften eingesetzt werden, beispielsweise bei der Entwicklung neuer Materialien mit den gewünschten Eigenschaften.
Eigenschaften
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7-3-8(2)12-9(5-11(13)14)6-15-10(12)4-7/h3-4,6H,5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQIAZHNIQWVFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353780 | |
| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
539807-37-9 | |
| Record name | (4,6-dimethyl-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid identified as a potential anticonvulsant?
A1: (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid was identified through a virtual screening methodology combining 2D and 3D QSAR analysis and pharmacophore modeling. [] Researchers screened a library of natural products using a discriminant function based on Dragon 2D-descriptors, ADME filters, and a pharmacophore model. This process identified (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid as a potential anticonvulsant candidate. []
Q2: What is the structural characterization of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid?
A2:
- Molecular Formula: C12H12O3 []
- Crystal Structure: The crystal structure reveals a dihedral angle of 76.53° between the carboxylic acid group and the benzofuran ring system. [] The crystal packing is characterized by carboxylic acid inversion dimers linked by pairs of O—H⋯O hydrogen bonds, forming R22(8) loops. C—H⋯O interactions further link these dimers into (101) sheets. []
Q3: Was the anticonvulsant activity of (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid experimentally confirmed?
A3: Yes. Following its identification through virtual screening, (4,6-Dimethyl-1-benzofuran-3-yl)acetic acid was acquired and tested in mice models. [] The compound demonstrated anticonvulsant activity in both the MES (maximal electroshock seizure) and Rotorod tests at doses of 30 and 100 mg/kg (intraperitoneal administration). [] Importantly, no neurotoxicity was observed at the tested doses. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-2-[(furan-2-carbonyl)-amino]-benzoic acid](/img/structure/B1299063.png)

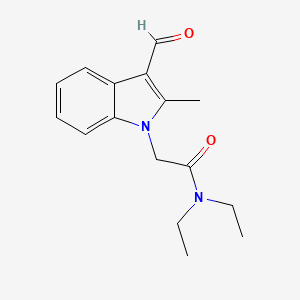
![1-[2-(2,3-Dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299069.png)
![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)

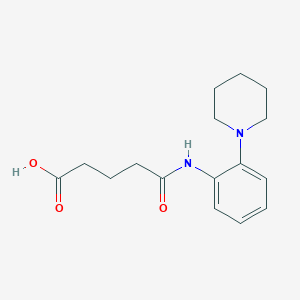
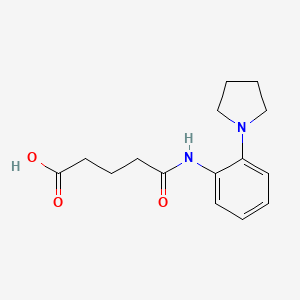
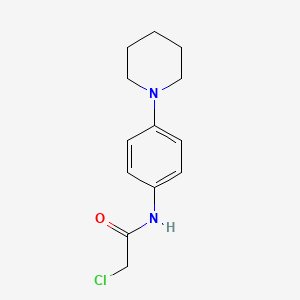
![[2-(4-Methyl-piperidin-1-yl)-2-oxo-ethylsulfanyl]-acetic acid](/img/structure/B1299091.png)
![[(2-Oxo-2-piperidin-1-ylethyl)thio]acetic acid](/img/structure/B1299092.png)
